molecular formula C22H23BrN4O B11194375 8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one

8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one

Cat. No.: B11194375
M. Wt: 439.3 g/mol
InChI Key: BFOGSGSBDUJOMY-UHFFFAOYSA-N
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Description

8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Scientific Research Applications

8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocycles and pyrazole derivatives. Examples are:

Uniqueness

What sets 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one apart is its specific bromine substitution, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C22H23BrN4O

Molecular Weight

439.3 g/mol

IUPAC Name

8-bromo-3,5'-dimethyl-2'-phenylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one

InChI

InChI=1S/C22H23BrN4O/c1-15-22(21(28)27(24-15)18-6-4-3-5-7-18)13-16-12-17(23)8-9-19(16)26-11-10-25(2)14-20(22)26/h3-9,12,20H,10-11,13-14H2,1-2H3

InChI Key

BFOGSGSBDUJOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C12CC3=C(C=CC(=C3)Br)N4C2CN(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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